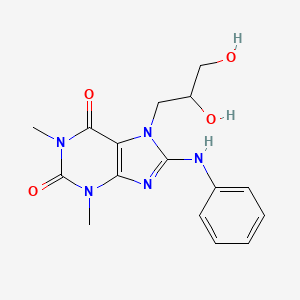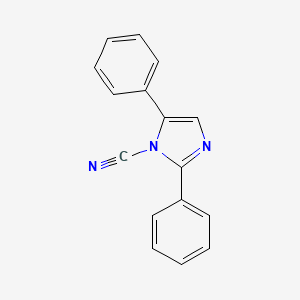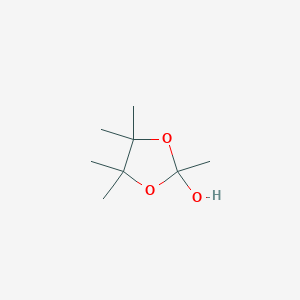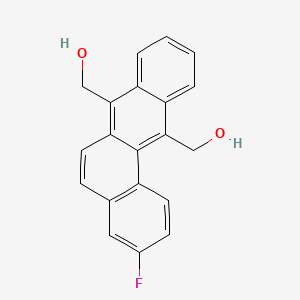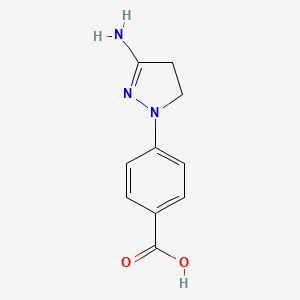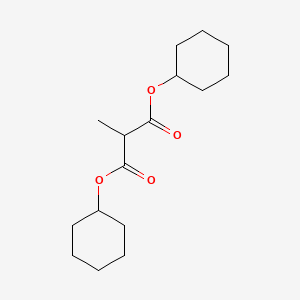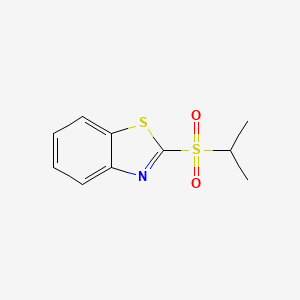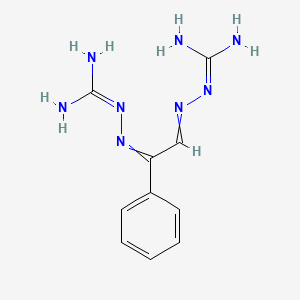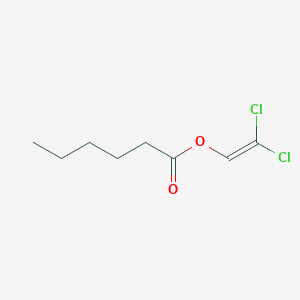
2,2-Dichloroethenyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloroethenyl hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is formed by the esterification of hexanoic acid with 2,2-dichloroethenol. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl hexanoate typically involves the esterification reaction between hexanoic acid and 2,2-dichloroethenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Hexanoic Acid+2,2-Dichloroethenol→2,2-Dichloroethenyl hexanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents, such as n-hexane, can further enhance the reaction rate and product purity. The process may also include steps for purification, such as distillation and recrystallization, to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloroethenyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: 2,2-Dichloroethenyl hexanol.
Substitution: Compounds with substituted chlorine atoms, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloroethenyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloroethenyl hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission and leading to potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloroethenyl acetate
- 2,2-Dichloroethenyl butanoate
- 2,2-Dichloroethenyl propanoate
Comparison
Compared to similar compounds, 2,2-Dichloroethenyl hexanoate has a longer carbon chain, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Its unique structure may also result in distinct biological activities and applications, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
79076-93-0 |
|---|---|
Molekularformel |
C8H12Cl2O2 |
Molekulargewicht |
211.08 g/mol |
IUPAC-Name |
2,2-dichloroethenyl hexanoate |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-3-4-5-8(11)12-6-7(9)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
VTATVTVLQQBZTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


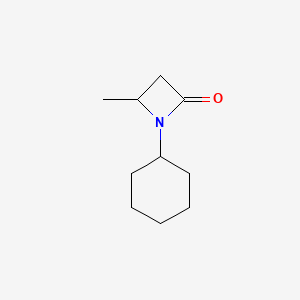
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
